1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity (log D) Differentiation
The 1,3,4-oxadiazole core of the target compound confers approximately one order of magnitude lower lipophilicity compared to the equivalent 1,2,4-oxadiazole regioisomer (CAS 2260932-60-1 for the directly comparable lithium salt). This is based on a systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole pairs in the AstraZeneca compound collection, which demonstrated that in virtually all cases the 1,3,4-isomer exhibits a log D approximately 1 unit lower than its 1,2,4 partner [1]. The difference is rationalized by intrinsically different charge distributions (dipole moments) between the two regioisomeric forms [1]. For a procurement decision, selecting the 1,2,4-oxadiazole lithium salt (CAS 2260932-60-1, PubChem CID 137945331, bearing GHS hazard statements H302 and H315) [2] instead of the 1,3,4-isomer would yield a compound with substantially higher lipophilicity, potentially altered membrane permeability, and different metabolic stability and hERG profiles.
| Evidence Dimension | Lipophilicity (log D) difference between 1,3,4- and 1,2,4-oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer (the scaffold of CAS 2193061-93-5); log D approximately 1 unit lower than 1,2,4-isomer |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer lithium salt (CAS 2260932-60-1, PubChem CID 137945331); log D approximately 1 unit higher |
| Quantified Difference | Approximately 1 log D unit (order of magnitude) lower lipophilicity for the 1,3,4-isomer |
| Conditions | AstraZeneca compound collection systematic matched-pair analysis; multiple compound pairs assessed (Boström et al., J. Med. Chem. 2012) |
Why This Matters
An approximately 10-fold difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding—selecting the wrong regioisomer can invalidate structure-activity relationships and pharmacokinetic predictions in a development program.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
- [2] PubChem CID 137945331. Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, CAS 2260932-60-1. GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation). View Source
